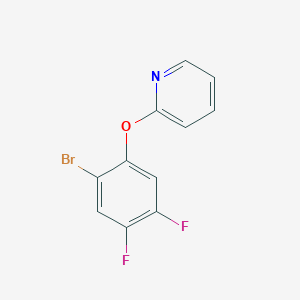

2-(2-Bromo-4,5-difluorophenoxy)pyridine

Description

2-(2-Bromo-4,5-difluorophenoxy)pyridine is a halogenated aromatic compound featuring a pyridine ring linked via an oxygen atom to a substituted phenoxy group. The phenoxy group is modified with bromine at the 2-position and fluorine atoms at the 4- and 5-positions. The molecular formula is C₁₁H₆BrF₂NO, with a molar mass of 286.05 g/mol.

Properties

IUPAC Name |

2-(2-bromo-4,5-difluorophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF2NO/c12-7-5-8(13)9(14)6-10(7)16-11-3-1-2-4-15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMJDVXXCCAOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC(=C(C=C2Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,5-difluorophenoxy)pyridine typically involves the reaction of 2-bromo-4,5-difluorophenol with pyridine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-difluorophenoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Including DMF, toluene, and ethanol.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives and biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2-(2-Bromo-4,5-difluorophenoxy)pyridine serves as a crucial building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactive bromine atom, which can undergo nucleophilic substitution reactions. For instance, it can react with amines or thiols to form new compounds with potential biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create anticancer agents. A study focused on modifying this compound led to the creation of new analogs that showed promising cytotoxic effects against cancer cell lines.

Medicinal Chemistry

Potential Drug Candidates

The compound is explored for its potential as a precursor in the synthesis of biologically active compounds. Its fluorinated structure enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Case Study: Development of Antimicrobial Agents

In one notable study, researchers synthesized a series of derivatives based on this compound and evaluated their antimicrobial activity. Several derivatives exhibited significant inhibition against bacterial strains, indicating the compound's potential in developing new antibiotics.

Material Science

Advanced Materials Development

Due to its unique structural properties, this compound is used in the development of advanced materials such as polymers and liquid crystals. The incorporation of fluorinated groups enhances thermal stability and solubility in organic solvents.

Case Study: Liquid Crystal Displays (LCDs)

A study investigated the use of this compound in formulating liquid crystal mixtures for LCD applications. The findings indicated improved electro-optical properties compared to traditional materials, suggesting its viability for commercial use.

Chemical Biology

Biochemical Pathway Studies

In chemical biology, this compound is employed to study biochemical pathways and molecular interactions. Its ability to modify protein interactions makes it useful for exploring enzyme mechanisms and cellular signaling pathways.

Case Study: Enzyme Inhibition Studies

Research involving this compound has shown its effectiveness as an enzyme inhibitor in specific biochemical pathways. These studies provide insights into how modifications to the pyridine ring can influence biological activity and specificity towards target enzymes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-difluorophenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation processes facilitated by palladium catalysts . These reactions lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(2-Bromo-4,5-difluorophenoxy)pyridine, we compare it with structurally analogous compounds, focusing on synthesis, electronic effects, and reactivity.

Structural and Electronic Comparisons

- Electronic Effects: The fluorine and bromine substituents in this compound create a highly electron-deficient aromatic system, favoring electrophilic substitution or metal-mediated reactions. The phosphinine-based compound (C₂₃H₁₇NP) exhibits unique π-accepting properties due to its phosphorus-containing ring, enabling strong coordination with transition metals like ruthenium or iridium .

Biological Activity

2-(2-Bromo-4,5-difluorophenoxy)pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrF2NO, with a molecular weight of approximately 276.07 g/mol. Its structure features a pyridine ring substituted with a bromine atom and two fluorine atoms on the phenoxy group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator , potentially influencing pathways involved in various diseases.

Possible Targets:

- Enzymes : Inhibitors of enzymes such as JAK1 and JAK2 have been identified, which are crucial in signaling pathways related to inflammation and cancer.

- Receptors : It may act on receptors involved in cellular proliferation and survival, making it a candidate for cancer therapy.

Biological Activity

Recent studies have highlighted the compound's potential in various biological assays:

-

Anticancer Activity :

- In vitro studies demonstrated that derivatives of pyridine compounds similar to this compound showed significant inhibition of receptor tyrosine kinases like c-Met and VEGFR-2. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range (0.11 μM for c-Met) .

- Molecular docking studies suggest that these compounds bind effectively at the ATP-binding sites of these receptors, indicating a common mechanism for anticancer activity .

- Enzyme Inhibition :

- Broad Spectrum Activity :

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of various pyridine derivatives on cancer cell lines (e.g., PC-3 for prostate cancer). Results indicated significant cytotoxicity with IC50 values ranging from 1.54 μM to 3.36 μM for different derivatives .

- Inflammation Models : In models of inflammation, compounds similar to this compound demonstrated reduced cytokine production, suggesting anti-inflammatory properties that could be beneficial in treating autoimmune diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(2-Bromo-4,5-difluorophenoxy)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 2-bromo-4,5-difluorophenol (CAS: 166281-37-4) and a pyridine derivative under alkaline conditions. Evidence from analogous reactions suggests using dichloromethane (DCM) as a solvent with sodium hydroxide to deprotonate the phenol, enabling efficient coupling . Yield optimization depends on:

- Temperature : Elevated temperatures (40–60°C) accelerate reaction kinetics but may increase side-product formation.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound, with purity >95% achievable .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitution and detects residual solvents. For example, ¹⁹F NMR is crucial for verifying fluorine positions .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% threshold for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (theoretical: ~289.98 g/mol) and detects isotopic patterns from bromine .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .

- Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels (P501 guidelines) .

Advanced Research Questions

Q. How do electronic effects of bromo and difluoro substituents influence the reactivity of the pyridine ring in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, with reactivity enhanced by electron-withdrawing fluorine substituents (meta/para-directing effects) .

- Fluorine : Ortho-difluoro groups increase ring electron deficiency, accelerating oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄). Kinetic studies using ¹⁹F NMR can track substituent effects .

- Experimental Design : Compare coupling rates with mono-fluoro or non-fluorinated analogs to isolate electronic contributions .

Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices or electrostatic potential maps, identifying electrophilic centers (e.g., C-2 vs. C-4 positions) .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction pathways in DCM or THF .

- Validation : Correlate computational predictions with experimental LC-MS data from SNAr reactions .

Q. How to resolve discrepancies in reported reaction yields when using different palladium catalysts?

- Methodological Answer :

- Controlled Variables : Fix substrate ratios, temperature, and solvent while testing catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) .

- Mechanistic Analysis : Use in-situ IR spectroscopy to detect catalyst speciation (e.g., Pd(0) vs. Pd(II) intermediates) .

- Statistical Tools : Apply ANOVA to evaluate yield variability across replicates, identifying outliers due to catalyst decomposition .

Q. What methodologies assess the environmental persistence of this compound?

- Methodological Answer :

- Biodegradation Assays : Conduct OECD 301F tests (closed bottle test) to measure biological oxygen demand over 28 days .

- Soil Mobility : Use column leaching experiments with HPLC-UV to quantify compound retention in loam or sandy soils .

- Ecotoxicity : Perform algal growth inhibition tests (OECD 201) to estimate EC₅₀ values for Pseudokirchneriella subcapitata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.